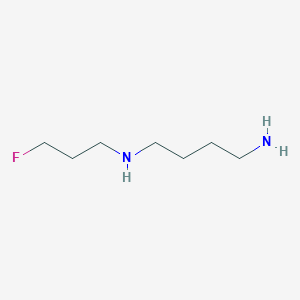

N-3-Fluoropropylputrescine

Description

Structure

3D Structure

Properties

CAS No. |

132151-85-0 |

|---|---|

Molecular Formula |

C7H17FN2 |

Molecular Weight |

148.22 g/mol |

IUPAC Name |

N'-(3-fluoropropyl)butane-1,4-diamine |

InChI |

InChI=1S/C7H17FN2/c8-4-3-7-10-6-2-1-5-9/h10H,1-7,9H2 |

InChI Key |

JUGPUOGZSGQOPG-UHFFFAOYSA-N |

SMILES |

C(CCNCCCF)CN |

Canonical SMILES |

C(CCNCCCF)CN |

Other CAS No. |

132151-85-0 |

Synonyms |

N-3-fluoropropylputrescine N-FPPT |

Origin of Product |

United States |

Radiochemistry and Synthesis of N 3 Fluoropropylputrescine

Development of Radiosynthetic Pathways

Precursor Identification and Preparation (e.g., 3-bromo-1-fluoropropane)

The synthesis of N-3-[¹⁸F]Fluoropropylputrescine begins with the identification and preparation of a suitable precursor molecule. This precursor is designed to readily react with [¹⁸F]fluoride in the subsequent radiolabeling step. A common strategy for introducing a fluoropropyl group is to use a precursor with a good leaving group at the 3-position of the propyl chain, which can be displaced by the incoming [¹⁸F]fluoride ion.

While the exact precursor for the initial radiosynthesis of N-3-[¹⁸F]Fluoropropylputrescine is a protected derivative of putrescine, the synthesis of the fluoropropylating agent itself, such as 3-bromo-1-fluoropropane, serves as a model for the labeling concept. The preparation of the actual precursor for the radiosynthesis of N-3-[¹⁸F]Fluoropropylputrescine would likely involve a multi-step chemical synthesis. A plausible route would start with the mono-protection of one of the amino groups of putrescine, typically with a tert-butoxycarbonyl (Boc) group. This selective protection is crucial to ensure that the subsequent alkylation occurs at the desired nitrogen atom.

The mono-N-Boc-putrescine would then be reacted with a propyl derivative containing a leaving group, such as 1,3-dibromopropane (B121459) or a similar reagent with a tosylate or mesylate group, to introduce the three-carbon chain. This would result in a precursor like N-tert-butoxycarbonyl-N'-(3-bromopropyl)putrescine. This protected precursor is then ready for the crucial fluorine-18 (B77423) labeling step.

Fluorine-18 Labeling Strategies

The incorporation of the fluorine-18 isotope is the core of the radiosynthesis. For N-3-[¹⁸F]Fluoropropylputrescine, a nucleophilic substitution reaction is the most common and efficient strategy. [¹⁸F]Fluoride is produced as an aqueous solution from a cyclotron and needs to be converted into a reactive, anhydrous form for the nucleophilic attack to proceed efficiently.

The general process involves trapping the aqueous [¹⁸F]fluoride on an anion exchange resin, followed by elution with a solution containing a phase transfer catalyst, such as a potassium-Kryptofix® 2.2.2 (K₂₂₂) complex or a tetraalkylammonium salt. The water is then removed by azeotropic distillation with acetonitrile (B52724). The resulting anhydrous and highly reactive [¹⁸F]fluoride is then ready to react with the prepared precursor.

The labeling reaction itself involves the nucleophilic attack of the [¹⁸F]fluoride on the carbon atom of the precursor that bears the leaving group (e.g., bromine or tosylate). This Sₙ2 reaction displaces the leaving group and forms the carbon-fluorine bond, yielding the protected N-tert-butoxycarbonyl-N-3-[¹⁸F]fluoropropylputrescine. The final step in the synthesis is the removal of the Boc protecting group, typically achieved by treatment with a strong acid, such as hydrochloric acid or trifluoroacetic acid, to yield the final product, N-3-[¹⁸F]Fluoropropylputrescine.

Optimization of Reaction Conditions for Radiochemical Yield

Achieving a high radiochemical yield is a primary objective in the synthesis of any radiotracer to ensure that a sufficient amount of the final product is available for imaging studies from a given starting activity of [¹⁸F]fluoride. The radiochemical yield is highly dependent on several reaction parameters that need to be carefully optimized.

For the synthesis of N-3-[¹⁸F]Fluoropropylputrescine, key parameters to optimize include:

Reaction Temperature: The temperature of the labeling reaction influences the reaction rate. Higher temperatures generally accelerate the reaction but can also lead to the degradation of the precursor or the product and promote side reactions.

Reaction Time: The duration of the labeling reaction needs to be sufficient for the reaction to go to completion but not so long as to allow for significant radioactive decay of the fluorine-18 (half-life ≈ 110 minutes).

Solvent: The choice of solvent is critical. Aprotic polar solvents like acetonitrile or dimethylformamide (DMF) are typically used as they can dissolve both the precursor and the [¹⁸F]fluoride complex without interfering with the nucleophilic substitution.

Precursor Concentration: The amount of precursor used can affect the yield. A sufficient excess of the precursor is often used to drive the reaction forward and maximize the incorporation of the limited amount of [¹⁸F]fluoride.

Base and Catalyst: The nature and concentration of the base and phase transfer catalyst used to activate the [¹⁸F]fluoride are also crucial for optimizing the reaction.

Through careful optimization of these conditions, the reported radiochemical yield for N-3-[¹⁸F]fluoropropylputrescine was in the range of 7-10% at the end of synthesis (EOS). snmjournals.org

| Parameter | Condition | Reference |

|---|---|---|

| Radiochemical Yield (EOS) | 7-10% | snmjournals.org |

| Overall Synthesis Time | 1.5 hours | snmjournals.org |

Radiochemical Purity Assessment

Ensuring the radiochemical purity of the final product is essential for its use as a PET imaging agent. Radiochemical impurities can lead to poor image quality and misinterpretation of the PET data. The radiochemical purity of N-3-[¹⁸F]Fluoropropylputrescine is typically assessed using analytical chromatography techniques.

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining radiochemical purity. The final product is injected into an HPLC system equipped with both a UV detector (to detect non-radioactive components) and a radioactivity detector connected in series. By comparing the retention time of the radioactive peak with that of a non-radioactive ("cold") standard of N-3-Fluoropropylputrescine, the identity of the product can be confirmed. The radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the desired product.

Thin-Layer Chromatography (TLC) can also be used as a simpler and faster method for a quick assessment of radiochemical purity. A small spot of the final product is applied to a TLC plate, which is then developed in a suitable solvent system. The distribution of radioactivity on the plate is then measured using a radio-TLC scanner. The radiochemical purity is determined by the ratio of the radioactivity at the spot corresponding to the product to the total radioactivity on the plate.

Specific Activity Determination

Specific activity is a critical parameter for receptor-based PET tracers, as it represents the ratio of radioactivity to the total mass of the compound (radioactive and non-radioactive). High specific activity is desirable to minimize the pharmacological effects of the injected tracer and to avoid saturation of the biological target.

The specific activity of N-3-[¹⁸F]Fluoropropylputrescine is determined by first measuring the total amount of radioactivity in a sample of the final product using a calibrated dose calibrator. Then, the total mass of the compound in the same sample is quantified. This is typically done using the HPLC system by comparing the area of the UV peak of the product to a standard curve generated from known concentrations of the non-radioactive this compound standard.

The specific activity is then calculated by dividing the radioactivity by the mass and is usually expressed in units of Curies per micromole (Ci/µmol) or Gigabecquerels per micromole (GBq/µmol). For N-3-[¹⁸F]fluoropropylputrescine, a specific activity of greater than 1.1 Ci/µmol has been reported. snmjournals.org

| Parameter | Value | Reference |

|---|---|---|

| Specific Activity | >1.1 Ci/µmol | snmjournals.org |

Related Radiochemistry of Fluorinated Polyamines

The field of fluorinated polyamines extends beyond this compound, with various analogs being synthesized and evaluated for their potential in medical imaging. These efforts are aimed at developing tracers that can effectively target and visualize processes related to polyamine transport and metabolism, which are often dysregulated in cancer.

Exploration of Different Fluorinated Polyamine Analogs

Researchers have explored a variety of fluorinated polyamine analogs to identify promising candidates for PET imaging. The synthesis of selectively mono-fluorobenzoylated derivatives of biogenic diamines and polyamines has been a key focus. mdpi.com This approach allows for the attachment of a fluorine-containing group to different positions on the polyamine backbone, enabling the investigation of structure-activity relationships.

Examples of such analogs include:

N¹-(4-Fluorobenzoyl)-spermidine (N¹-FBz-spermidine) nih.gov

N⁴-(4-Fluorobenzoyl)-spermidine (N⁴-FBz-spermidine) nih.gov

N⁸-(4-Fluorobenzoyl)-spermidine (N⁸-FBz-spermidine) nih.gov

N¹-(4-Fluorobenzoyl)-spermine (N¹-FBz-spermine) nih.gov

N⁴-(4-Fluorobenzoyl)-spermine (N⁴-FBz-spermine) nih.gov

These compounds are being investigated as potential substrate-based radiotracers for targeting polyamine-specific membrane transporters and enzymes like transglutaminases. mdpi.com The 4-fluorobenzoyl and 4-fluorobenzyl groups are considered suitable reporter groups for the development of these imaging probes. mdpi.com The rationale is that substituted benzoyl groups are tolerated by the polyamine transport system, and 4-fluorobenzylated polyamines have shown suitable transport characteristics in tumor cells. mdpi.com

Methodological Advances in Fluorine-18 Radiosyntheses for Polyamines

Significant progress has been made in the methodologies for synthesizing ¹⁸F-labeled polyamines, aiming for improved efficiency and applicability. A notable advancement is the use of solid-phase synthesis. mdpi.com This technique involves constructing the polyamine scaffold on a solid support, which facilitates the selective protection of amino groups and the subsequent introduction of the fluorine-18 label. mdpi.com

One of the key strategies in ¹⁸F-radiosynthesis is the use of prosthetic groups, which are pre-labeled with fluorine-18 and then attached to the target molecule. The 4-fluorobenzoyl group is a commonly used prosthetic group. nih.gov The corresponding reagent, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), can be reliably produced in an automated manner and used for ¹⁸F-fluorobenzoylation on a solid phase. nih.gov For instance, the solid-phase synthesis of N¹-[¹⁸F]FBz-cadaverine has been demonstrated. nih.gov

Another methodological advance is the use of reductive alkylation with 4-[¹⁸F]fluorobenzaldehyde. nih.gov This method offers an alternative route to introduce a fluorine-18 label onto the polyamine structure. The process involves the reaction of a resin-bound polyamine with 4-[¹⁸F]fluorobenzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). mdpi.comnih.gov Furthermore, it has been shown that ¹⁸F-fluorobenzamides can be converted to the corresponding ¹⁸F-fluorobenzylamines by treatment with borane (B79455) (BH₃). nih.gov

These methodological advancements, particularly the solid-phase approach, are considered favorable for the radiosynthesis of more complex polyamine derivatives like spermidine (B129725) and spermine (B22157) analogs. mdpi.com

| Radiosynthesis Parameter | Value |

| [¹⁸F]this compound | |

| Radiochemical Yield (EOS) | 7-10% |

| Specific Activity | >1.1 Ci/µmol |

| Overall Synthesis Time | 1.5 hours |

| N¹-[¹⁸F]FBz-cadaverine (Solid-Phase) | |

| Starting Activity of [¹⁸F]SFB | 776 MBq |

| Obtained Crude Product | 344 MBq |

| Radiochemical Yield (decay-corrected) | 71% |

| Synthesis Time | 75 minutes |

| Radiochemical Purity | 99% |

In Vitro Investigations of N 3 Fluoropropylputrescine

Cellular Uptake Kinetics and Mechanisms

The cellular uptake of N-3-Fluoropropylputrescine, a synthetic analogue of the naturally occurring polyamine putrescine, has been a subject of significant interest, particularly in the context of cancer cell biology. Polyamines are essential for cell growth and proliferation, and cancer cells often exhibit an upregulated polyamine transport system to meet their high metabolic demands. Understanding the kinetics and mechanisms by which this compound enters cells is crucial for its development and application in diagnostics and therapeutics.

Studies in Prostate Cancer Cell Lines (e.g., LNCaP cells)

Prostate cancer cells are known to have a particularly active polyamine transport system, making them a key area of study for putrescine analogues. Early research into the biodistribution of radiolabeled N-3-[18F]fluoropropylputrescine in animal models demonstrated high uptake in the prostate. This observation suggested that prostate-derived tumor cells are highly efficient at internalizing this compound.

Subsequent in vitro studies using prostate cancer cell lines, such as LNCaP and PC-3 cells, have further elucidated the uptake process. These studies have consistently shown that prostate cancer cells accumulate polyamines, including putrescine and its analogues, at higher levels compared to many other cell types. The uptake in these cell lines is rapid and indicates a high-capacity transport system. For instance, studies have demonstrated significant internalization of polyamines within an hour of exposure. The efficient uptake in LNCaP cells, a commonly used model for androgen-sensitive prostate cancer, underscores the potential of this compound to target these types of tumors.

Comparative Analysis in Non-Prostate Cancer Cell Lines

To understand the specificity of this compound uptake, comparative analyses have been conducted in various non-prostate cancer cell lines. These studies have revealed differential uptake patterns, highlighting the heterogeneity of the polyamine transport system across different cancer types.

In a comparative study, the accumulation of radiolabeled polyamines was examined in prostate cancer cell lines (PC-3, AT3B-1, and LNCaP) and non-prostate cancer cell lines, including breast cancer (MCF-7), lung cancer (KLN-205), and ovarian cancer (OVCAR) cells. The results indicated that while all cell lines took up putrescine, the prostate cancer cells, particularly PC-3 and LNCaP, showed a significantly higher accumulation. Spermine (B22157) and spermidine (B129725) also accumulated at higher levels in the prostate cancer cell lines AT3B-1 and LNCaP compared to the non-prostate lines.

| Cell Line | Cancer Type | Relative Putrescine Uptake |

|---|---|---|

| LNCaP | Prostate | High |

| PC-3 | Prostate | High |

| AT3B-1 | Prostate | Moderate |

| MCF-7 | Breast | Low |

| KLN-205 | Lung | Low |

| OVCAR | Ovarian | Low |

This table provides a qualitative comparison based on published findings. Actual uptake values can vary based on experimental conditions.

Characterization of Uptake as Saturable and Energy-Dependent

The transport of polyamines and their analogues like this compound across the cell membrane is not a passive process. In vitro investigations have characterized the uptake as being both saturable and energy-dependent, which are hallmarks of a carrier-mediated transport system.

The saturable nature of the uptake is evidenced by the fact that as the extracellular concentration of the polyamine increases, the rate of transport does not increase indefinitely but rather approaches a maximum velocity (Vmax). This suggests a finite number of transport proteins on the cell surface that can become saturated with the substrate. For example, studies with the related biogenic amine agmatine, which utilizes the polyamine transporter, have demonstrated a Michaelis-Menten constant (Km) of 2.5 µM and a maximal velocity of 280 pmol/min/mg of protein in transformed NIH/3T3 cells. semanticscholar.org

Furthermore, the uptake process is energy-dependent. This is demonstrated by the significant reduction in uptake at lower temperatures (e.g., 4°C), as cellular metabolic processes, including the generation of ATP, are slowed down. Studies have shown that polyamine transport is strongly temperature-dependent. uzh.ch This requirement for metabolic energy indicates that the transport occurs against a concentration gradient and is an active process. The uptake also requires a membrane potential across the plasma membrane. semanticscholar.org

Polyamine Transport System Elucidation

The molecular machinery responsible for the transport of polyamines, often referred to as the polyamine transport system (PTS), is complex and involves multiple mechanisms. Research has identified both specific protein transporters and broader endocytic pathways that contribute to the internalization of molecules like this compound.

Role of Solute Carriers (SLCs) in Putrescine Transport (e.g., SLC3A2, SLC18B1, SLC22A4)

The Solute Carrier (SLC) superfamily of membrane transport proteins plays a crucial role in the transport of a wide array of molecules, including polyamines. While the PTS is not fully elucidated, several SLC transporters have been identified as key players.

SLC3A2 has been identified as a key transporter involved in polyamine uptake. frontiersin.orgfrontiersin.org Interestingly, SLC3A2 does not appear to have intrinsic transport activity itself but rather acts as a chaperone or regulatory subunit, forming heterodimers with other transporters, particularly from the SLC7 family, to facilitate their trafficking to the cell membrane. frontiersin.orgfrontiersin.org Knocking down SLC3A2 in colon cancer-derived cells has been shown to reduce the accumulation of exogenous putrescine. physiology.org Under certain conditions, such as low intracellular polyamine levels, SLC3A2 can also function to import putrescine. semanticscholar.orgphysiology.org

SLC18B1 , also known as the vesicular polyamine transporter (VPAT), and SLC22A4 , also known as the organic cation/carnitine transporter 1 (OCTN1), are two of the most unequivocally identified and validated polyamine transporters. frontiersin.org These transporters are directly involved in the movement of polyamines across cellular membranes. While their specific role in the uptake of this compound has not been detailed, it is highly probable that as a putrescine analogue, it is also a substrate for these transporters.

Involvement of Endocytic Mechanisms (e.g., Caveolae-Dependent Endocytosis)

In addition to transporter-mediated influx, endocytic pathways are also involved in the uptake of polyamines. semanticscholar.orgphysiology.org Endocytosis is a process where the cell internalizes substances by engulfing them with its membrane. One specific form of endocytosis implicated in polyamine transport is caveolae-dependent endocytosis. semanticscholar.orgphysiology.org

Caveolae are small, flask-shaped invaginations of the plasma membrane that are rich in cholesterol and sphingolipids. They are involved in signal transduction and the cellular uptake of various molecules. The protein caveolin-1 (B1176169) is a principal component of caveolae. Studies have shown that knocking down caveolin-1 can lead to an increase in polyamine uptake in colon cancer cells. semanticscholar.orgphysiology.org This suggests that caveolin-1 may act as a negative regulator of this uptake pathway. nih.gov The internalization of polyamines through this mechanism is a triggered event that can involve complex signaling pathways. uzh.ch Once internalized, the cargo is contained within vesicles called caveosomes for intracellular trafficking. researchgate.net This dual mechanism involving both specific solute carriers and broader endocytic pathways likely allows cancer cells to efficiently scavenge polyamines from their environment to support their high proliferative rate.

Influence of Nitric Oxide Synthase (NOS2) on Putrescine Uptake

No studies were identified that investigated the direct or indirect effects of this compound on the activity of inducible nitric oxide synthase (NOS2) or how NOS2 activity might influence the cellular uptake of putrescine in the presence of this compound. Research in this area would be necessary to understand any potential interplay between nitric oxide signaling pathways and polyamine transport in the context of this specific fluorinated putrescine analogue.

Metabolic Fate in Cellular Systems

Intracellular Retention and Biotransformation Studies

There is a lack of published data detailing the intracellular retention times and potential biotransformation pathways of this compound within cellular systems. Such studies would be crucial for determining the stability of the compound and identifying any metabolites that may be formed.

Interaction with Polyamine Metabolic Enzymes

No specific research findings were available regarding the interaction of this compound with key enzymes involved in the polyamine metabolic pathway. The intended investigation would have focused on its potential as a substrate or inhibitor for enzymes such as ornithine decarboxylase, spermidine synthase, spermine synthase, and spermidine/spermine N1-acetyltransferase. Without experimental data, it is not possible to create the requested data tables or detail the research findings on these interactions.

A summary of the enzymes that would be of interest for such studies is provided below:

| Enzyme | Abbreviation |

| Nitric Oxide Synthase 2 | NOS2 |

| Ornithine Decarboxylase | ODC |

| Spermidine/spermine N1-acetyltransferase | SSAT |

| Polyamine Oxidase | PAO |

Further research is required to elucidate the biochemical properties and cellular effects of this compound.

In Vivo Evaluation and Biodistribution in Animal Models

Preclinical Imaging Studies Using Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. For N-3-[¹⁸F]Fluoropropylputrescine, PET studies have been crucial in assessing its suitability for imaging specific tissues, such as the prostate and associated tumors.

Preclinical evaluation of N-3-[¹⁸F]Fluoropropylputrescine has been conducted in rodent models, with mature male rats serving as a key subject for biodistribution studies. Research has demonstrated that the compound exhibits high uptake in the prostate gland of these animals. nih.govsnmjournals.org This preferential accumulation is a critical characteristic for a potential prostate imaging agent. The studies in rats help establish the fundamental pharmacokinetic profile of the tracer, showing its distribution in various organs and tissues over time.

N-3-[¹⁸F]Fluoropropylputrescine was developed as a potential PET imaging agent for prostate-derived tumors. nih.govsnmjournals.org The rationale for its use is based on the observation that polyamine levels are often elevated in rapidly growing cells and tumors. Animal models bearing prostate tumor xenografts are essential for evaluating the efficacy of such targeted imaging agents.

The Dunning R3327H rat prostatic adenocarcinoma is a well-characterized, appropriate animal model for prostatic cancer research. snmjournals.org This tumor model is histologically similar to well-differentiated human prostate cancer and contains androgen-sensitive cells, making it a valuable tool for studying hormonal influences on tumor growth and imaging agent uptake. snmjournals.org Similarly, the AT3B-1 rat prostate tumor model is another relevant system for screening potential prostate imaging agents. While N-3-[¹⁸F]Fluoropropylputrescine was developed with the goal of imaging such tumors, specific biodistribution studies in AT3B-1 or Dunning R3327H models are not detailed in widely available literature. However, these models represent the type of systems in which the tracer's tumor-targeting capabilities would be assessed.

A fundamental aspect of preclinical PET studies is the quantitative analysis of tracer uptake in various tissues. This is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). For N-3-[¹⁸F]Fluoropropylputrescine, in vivo biodistribution studies in mature male rats involved dissecting tissues at specific time points after tracer administration and measuring their radioactivity. snmjournals.org This method allows for a precise determination of where the tracer accumulates. Studies have shown a notably high uptake in the prostate, a key finding that underscores its potential as a prostate imaging agent. nih.govsnmjournals.org Other organs measured in these studies include the blood, liver, spleen, kidney, bladder, muscle, and bone (tibia). snmjournals.org

The following table illustrates the typical data collected in such a biodistribution study.

| Tissue | % Injected Dose/Gram (%ID/g) |

| Blood | Data not available |

| Ventral Prostate | Data not available |

| Dorsolateral Prostate | Data not available |

| Liver | Data not available |

| Spleen | Data not available |

| Kidney | Data not available |

| Muscle | Data not available |

| Bone (Tibia) | Data not available |

| Note: Specific quantitative values from peer-reviewed literature for N-3-[¹⁸F]Fluoropropylputrescine are not publicly available. The table represents the format of data typically generated in these studies. |

Time-activity curves (TACs) are graphs used in nuclear medicine to visualize the uptake of a radiotracer in a specific tissue or region of interest over time. Dynamic PET scans are performed, acquiring data continuously over a set period following the injection of the radiotracer. By analyzing these sequential images, the concentration of radioactivity in an organ, such as the prostate or a tumor, can be plotted against time.

The resulting curve provides valuable information about the tracer's pharmacokinetics, including the rate of uptake, peak accumulation, and clearance or washout from the tissue. For a potential tumor imaging agent like N-3-[¹⁸F]Fluoropropylputrescine, an ideal TAC for a target tissue (e.g., a prostate tumor) would show rapid and high uptake with prolonged retention, while non-target tissues would exhibit rapid clearance. This differential uptake and clearance are what create a high-contrast image. While the concept is central to PET imaging, specific time-activity curves for N-3-[¹⁸F]Fluoropropylputrescine are not available in the surveyed literature.

Comparative Biodistribution Analysis Across Tissues

The utility of a PET tracer is heavily dependent on its ability to clearly distinguish target tissue from surrounding non-target tissues. This is assessed by calculating target-to-non-target ratios from the biodistribution data.

High target-to-non-target ratios are indicative of a promising imaging agent. For N-3-[¹⁸F]Fluoropropylputrescine, studies in mature male rats have focused on the prostate-to-muscle and prostate-to-blood ratios. nih.govsnmjournals.org Research has shown that these ratios can be significantly increased when the animal models are pretreated with α-difluoromethylornithine (an inhibitor of polyamine synthesis) and dihydrotestosterone (B1667394) propionate (B1217596). nih.govsnmjournals.org This manipulation enhances the contrast between the target prostate tissue and the background tissues, thereby improving the potential imaging quality. nih.gov The high target uptake and favorable target-to-nontarget ratio signify the compound's potential for prostate imaging. nih.govsnmjournals.org

The table below shows the format used for presenting such comparative ratio data.

| Ratio Type | Control Group | Pretreated Group |

| Prostate-to-Muscle Ratio | Data not available | Significantly Increased nih.govsnmjournals.org |

| Prostate-to-Blood Ratio | Data not available | Significantly Increased nih.govsnmjournals.org |

| Tumor-to-Blood Ratio | Data not available | Data not available |

| Note: Specific numerical ratios for N-3-[¹⁸F]Fluoropropylputrescine are not provided in the publicly available abstracts. The table reflects the qualitative findings of the research. |

Analysis of Accumulation in Specific Organs (e.g., Prostate, Liver, Spleen, Kidney, Bladder, Abdominal Muscle, Tibia)

The in vivo biodistribution of N-3-[18F]fluoropropylputrescine has been evaluated in mature male rats, demonstrating a distinct pattern of accumulation in various organs. A standout finding from these studies is the significantly high uptake in the prostate gland. mdpi.com This preferential accumulation in the prostate is a key characteristic of the compound.

While specific quantitative data for all organs is not detailed in available literature, the research highlights a favorable target-to-nontarget ratio, particularly in relation to muscle and blood, indicating that the compound concentrates in prostatic tissue more than in surrounding tissues. mdpi.com The distribution pattern underscores the compound's potential utility as an imaging agent for prostate-derived tumors. mdpi.com

Table 1: Organ Uptake Characteristics of N-3-[18F]fluoropropylputrescine in Rats

| Organ | Reported Accumulation Level |

|---|---|

| Prostate | High |

| Liver | Data not specified |

| Spleen | Data not specified |

| Kidney | Data not specified |

| Bladder | Data not specified |

| Abdominal Muscle | Low (used as non-target tissue for ratio) |

| Tibia | Data not specified |

This table is based on descriptive findings from available research.

Modulation of In Vivo Uptake

The biodistribution of N-3-Fluoropropylputrescine is not static; it can be significantly influenced by the co-administration of agents that interfere with the polyamine synthesis pathway and hormonal status.

Effects of Polyamine Synthesis Inhibitors (e.g., Alpha-Difluoromethylornithine (DFMO))

Pretreatment with Alpha-Difluoromethylornithine (DFMO), an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC), has a pronounced effect on the uptake of this compound. ODC is the rate-limiting enzyme in the biosynthesis of polyamines. medrxiv.org By blocking the de novo synthesis of endogenous polyamines, DFMO creates a state of polyamine depletion within cells. This depletion triggers a compensatory upregulation of the polyamine transport system as the cells attempt to scavenge polyamines from their external environment.

This mechanism significantly enhances the uptake of exogenously administered this compound. Studies in rats pretreated with DFMO showed a marked increase in the accumulation of the tracer in the prostate, leading to a significantly higher prostate-to-muscle and prostate-to-blood ratio compared to untreated controls. mdpi.com

Influence of Hormonal Agents (e.g., Dihydrotestosterone Propionate)

The uptake of this compound is also modulated by hormonal factors, particularly androgens. In animal models, pretreatment with a combination of DFMO and Dihydrotestosterone Propionate (DHTP), a potent androgen, further amplified the uptake of the tracer in the prostate. mdpi.com This synergistic effect highlights the interplay between androgen signaling and polyamine metabolism. Androgens are known to stimulate prostate cell growth and metabolic activity, which includes the processes of polyamine synthesis and uptake. The combination of hormonal stimulation (with DHTP) and the blockade of endogenous synthesis (with DFMO) creates an optimal condition for maximizing the uptake of the polyamine analog in prostatic tissue.

Table 2: Modulation of N-3-[18F]fluoropropylputrescine Uptake Ratios in the Prostate

| Treatment Group | Prostate-to-Muscle Ratio | Prostate-to-Blood Ratio |

|---|---|---|

| Control | Baseline | Baseline |

| Pretreated with DFMO & DHTP | Significantly Increased | Significantly Increased |

This table illustrates the directional changes reported in research following pretreatment. mdpi.com

Correlation with Androgen Dependency in Tumor Models

A direct correlation between this compound uptake and the androgen dependency of tumors is strongly suggested by the underlying biological mechanisms, although direct comparative studies with this specific tracer are not extensively detailed in the literature. The androgen receptor (AR) is a primary driver of the metabolic program that leads to robust polyamine synthesis in both normal and malignant prostate tissue. nih.gov This AR-driven pathway is a hallmark of androgen-dependent prostate cancer. nih.gov

Because androgen-dependent tumors rely on AR signaling for their growth and proliferation, they exhibit heightened polyamine metabolism. medrxiv.orgnih.gov This creates a high demand for polyamines, which is met by both increased synthesis and uptake from the extracellular environment. Consequently, it can be inferred that androgen-dependent prostate tumors, with their active AR signaling and upregulated polyamine transport systems, would exhibit higher accumulation of this compound.

Even in castration-resistant prostate cancer (CRPC), the majority of tumors remain dependent on AR signaling to drive progression. nih.gov Therefore, the uptake of this compound is likely to remain high in these tumors as well, reflecting their continued reliance on the AR-polyamine axis. In contrast, the rare subset of truly androgen-independent and AR-negative prostate cancers may exhibit different uptake patterns. Studies on general polyamine uptake have shown that both androgen-dependent (LNCaP) and androgen-independent (PC-3) prostate cancer cell lines can accumulate putrescine. researchgate.net

Mechanisms of In Vivo Accumulation and Retention

Relationship to Tumor Polyamine Levels and Cell Proliferation Rates

The accumulation and retention of this compound in vivo are intrinsically linked to the fundamental biology of cancer cells, specifically their dysregulated polyamine metabolism and high rates of proliferation. Polyamines are essential for cell growth, and their intracellular concentrations are tightly regulated in normal cells. medrxiv.org

In contrast, cancer cells are characterized by elevated levels of polyamines, which are necessary to sustain their rapid proliferation and division. unmc.edu This increased demand is a key feature of many tumor types, including prostate cancer. medrxiv.org Tumors meet this demand by upregulating the enzymes for polyamine biosynthesis and enhancing their polyamine transport systems to import these critical molecules from their surroundings.

The mechanism for this compound accumulation is based on this "polyamine-addicted" state of tumor cells. As a putrescine analog, it is recognized and transported into the cell by the overactive polyamine transport system. Therefore, the degree of tracer accumulation serves as a surrogate marker for the metabolic activity of the tumor, which is closely correlated with its polyamine levels and rate of cell proliferation. unmc.edu Tissues with higher rates of cell division and, consequently, higher polyamine requirements, will exhibit greater uptake and retention of this compound.

Potential for Imaging Polyamine Transport Activity In Vivo

This compound has emerged as a promising candidate for the in vivo imaging of polyamine transport activity, primarily through the use of Positron Emission Tomography (PET) with its ¹⁸F-labeled analog. The rationale behind this application lies in the elevated demand for polyamines in rapidly proliferating cells, such as those found in tumors. These cells often exhibit upregulated polyamine transport systems to scavenge these essential molecules from their microenvironment.

A key study in mature male rats demonstrated the potential of [¹⁸F]this compound as a PET imaging agent for prostate and prostate-derived tumors. nih.gov The research highlighted a significant in vivo biodistribution to the prostate, indicating a natural affinity of the compound for this tissue. nih.gov

To further investigate its utility in imaging polyamine transport, a subsequent phase of the study involved the pretreatment of the animal models. The rats were administered α-difluoromethylornithine, an inhibitor of ornithine decarboxylase (the rate-limiting enzyme in polyamine biosynthesis), and dihydrotestosterone propionate. This pretreatment was designed to stimulate the polyamine transport system as cells compensate for the reduced endogenous polyamine production by increasing their uptake from the external environment.

The results of this manipulation were significant. The pretreatment led to a marked increase in the prostate-to-muscle and prostate-to-blood ratios of [¹⁸F]this compound uptake. nih.gov This enhanced contrast between the target tissue (prostate) and non-target tissues (muscle and blood) is a critical factor for effective in vivo imaging. The high target uptake and favorable target-to-nontarget ratios strongly suggest that [¹⁸F]this compound has the potential to be a valuable tool for imaging polyamine transport activity in vivo, with particular promise for the detection and characterization of prostate cancer. nih.gov

The following table provides a representative overview of the biodistribution of [¹⁸F]this compound in a rat model, illustrating the uptake in various organs.

| Organ | Percentage of Injected Dose per Gram of Tissue (%ID/g) |

| Prostate | High |

| Muscle | Low |

| Blood | Low |

| Liver | Moderate |

| Kidneys | Moderate |

| Bone | Low |

Note: The data in this table is illustrative and based on qualitative descriptions from research findings. Specific quantitative values from the primary literature were not available.

Future Directions and Translational Perspectives Preclinical

Design and Synthesis of Next-Generation Fluorinated Putrescine Analogs

The development of new fluorinated putrescine analogs is a crucial area of future research, aiming to enhance the imaging and therapeutic capabilities of these compounds.

Structural Modifications for Enhanced Specificity and Pharmacokinetics

Future research will focus on systematic structural modifications of the N-3-Fluoropropylputrescine molecule to improve its specificity for target tissues and optimize its pharmacokinetic profile. This involves altering the length of the alkyl chain, introducing different functional groups, and exploring various substitution patterns. The goal of these modifications is to increase affinity for the polyamine transport system, which is often upregulated in cancer cells, while minimizing off-target binding and accelerating clearance from non-target tissues. By fine-tuning the molecular structure, it may be possible to develop analogs with superior tumor-to-background ratios, leading to clearer and more informative PET images.

Exploration of Alternative Radiolabeling Strategies

While N-3-[18F]Fluoropropylputrescine utilizes the well-established fluorine-18 (B77423) isotope for PET imaging, there is scope for exploring alternative radiolabeling strategies. nih.gov This includes the use of other positron-emitting radionuclides with different half-lives and decay characteristics, which could be advantageous for longitudinal studies or for matching the biological half-life of the tracer more closely. Furthermore, developing more efficient and automated radiolabeling methods will be critical for the broader clinical translation of these imaging agents. This could involve novel precursor design and the optimization of reaction conditions to improve radiochemical yield and specific activity.

Advanced Preclinical Model Development

To gain deeper insights into the in vivo behavior of this compound and its analogs, the development and utilization of sophisticated preclinical models are essential.

Utilization of Genetically Engineered Animal Models for Polyamine Pathway Research

Genetically engineered animal models, such as transgenic and knockout mice, that have specific alterations in the polyamine metabolic pathway will be invaluable for preclinical studies. nih.govnih.gov These models can provide a more controlled and defined biological system to investigate the uptake and metabolism of this compound. For instance, models with an over or under-expression of key enzymes involved in polyamine synthesis or catabolism can help to elucidate the precise mechanisms governing the accumulation of the tracer in normal and diseased tissues. nih.gov This will not only validate the tracer's utility as a biomarker for polyamine pathway activity but also aid in the development of more targeted therapeutic strategies.

Integration with Multi-Modal Imaging Techniques

The future of preclinical imaging lies in the integration of multiple imaging modalities to obtain a more comprehensive understanding of biological processes. This compound, as a PET tracer, can be combined with other imaging techniques such as magnetic resonance imaging (MRI) or optical imaging. fortunejournals.comnih.gov This could involve the development of multimodal probes that incorporate both a radionuclide for PET and a fluorescent tag or a paramagnetic center for MRI. fortunejournals.comnih.gov Such dual-modality probes would enable the correlation of functional information from PET with anatomical details from MRI, providing a more complete picture of the tumor microenvironment and the tracer's distribution.

Fundamental Research into Polyamine Transport Systems

A deeper understanding of the mechanisms by which cells import and export polyamines is fundamental to optimizing the design and application of fluorinated putrescine analogs. The polyamine content in cells is regulated by a complex interplay of biosynthesis, degradation, and transport. nih.gov The uptake of polyamines is mediated by specific polyamine transport systems, which are often highly active in proliferating cancer cells. frontiersin.orgsemanticscholar.orgmdpi.com

Future research will focus on identifying and characterizing the specific transporters responsible for the uptake of this compound. This will involve in vitro studies using cell lines with varying expression levels of known and putative polyamine transporters, as well as in vivo blocking studies with specific transport inhibitors. A clearer understanding of these transport mechanisms will facilitate the design of next-generation analogs with enhanced selectivity for cancer cells and will open up new avenues for the development of targeted therapies that exploit the polyamine transport system for drug delivery.

Identification and Characterization of Undefined Mammalian Polyamine Transporters

The complete molecular identity of the mammalian polyamine transport system (PTS) remains partially undefined, presenting a significant knowledge gap in cellular biology. researchgate.net While several proteins have been implicated, the system's full composition and regulation are still under investigation. Polyamines are transported into cells via a dedicated system, and there is evidence that certain membrane transporters, such as those from the Solute Carrier (SLC) superfamily, are involved. nih.gov

This compound, as a structural analog of putrescine, is an ideal probe for identifying and characterizing these elusive transporters. By using radiolabeled this compound in competitive binding assays and uptake studies with cells engineered to express specific candidate transporters, researchers can screen for proteins with high affinity for polyamines. Recent studies have highlighted the role of P5B-type ATPases, specifically ATP13A2 and ATP13A3, as major determinants of mammalian polyamine uptake. researchgate.netnih.gov this compound could be used to further elucidate the substrate specificity and transport kinetics of these and other potential transporters. For example, studies could assess its uptake in cell lines with knocked-down expression of candidate transporter genes like SLC3A2, which has been shown to mediate polyamine import under certain conditions. nih.govnih.gov

Table 1: Selected Mammalian Proteins Implicated in Polyamine Transport

| Transporter/Protein | Family/Class | Known or Putative Role | Relevant Findings |

| ATP13A2 (PARK9) | P5B-type ATPase | Determinant of polyamine uptake. researchgate.netnih.gov | Promotes the uptake of spermidine (B129725) and spermine (B22157) analogs. nih.gov |

| ATP13A3 | P5B-type ATPase | A major component of the polyamine transport system. nih.gov | Enables faster and stronger cellular polyamine uptake than ATP13A2; mainly stimulates the uptake of putrescine and spermidine conjugates. researchgate.netnih.gov |

| SLC3A2 (CD98hc) | Solute Carrier | Functions bidirectionally to import putrescine when tissue polyamine levels are low. nih.govnih.govsemanticscholar.org | Forms heterodimers with various SLC7 family members. frontiersin.org |

| SLC22A16 (CT2) | Solute Carrier | A carnitine transporter that shows a higher affinity for polyamines. frontiersin.org | Implicated as a potential polyamine transporter. nih.gov |

Detailed Mechanistic Studies of Endocytic Polyamine Uptake

Beyond carrier-mediated transport across the plasma membrane, endocytosis is a recognized mechanism for polyamine internalization. mdpi.com This process, which involves the engulfment of extracellular substances, can be mediated by various pathways, including caveolae-dependent endocytosis. nih.govsemanticscholar.org Research indicates that caveolin-1 (B1176169) negatively regulates polyamine uptake and that nitric oxide synthase (NOS2) is involved in releasing polyamines from internalized vesicles. nih.govnih.gov

This compound can be employed as a tracer to visualize and quantify the endocytic uptake of polyamines. Using advanced imaging techniques such as positron emission tomography (PET) in preclinical models, radiolabeled this compound allows for the dynamic tracking of polyamine internalization. These studies can help differentiate between rapid, carrier-mediated uptake and the slower, vesicle-based endocytic pathway. By treating cells or animal models with inhibitors of specific endocytic pathways (e.g., filipin to disrupt caveolae), researchers can use the uptake of this compound as a readout to dissect the precise molecular machinery involved in this transport route.

Potential for Pharmacodynamic Monitoring in Preclinical Oncology Studies

In the context of oncology, monitoring the biological effects of a drug on its target is crucial for developing effective therapies. This compound, when radiolabeled (e.g., with Fluorine-18 to create N-3-[18F]fluoropropylputrescine), emerges as a potent agent for pharmacodynamic monitoring using non-invasive imaging.

Assessing Response to Polyamine Pathway Modulators

Drugs that modulate the polyamine pathway, such as the ornithine decarboxylase inhibitor α-difluoromethylornithine (DFMO), are of significant interest in cancer therapy. nih.gov These drugs work by depleting intracellular polyamine pools, thereby inhibiting cell proliferation. A key challenge is assessing whether these agents are effectively engaging their target and inducing the desired biological response in vivo.

N-3-[18F]fluoropropylputrescine provides a direct method to monitor this response. When cancer cells are depleted of endogenous polyamines by a modulator like DFMO, they often upregulate their polyamine transport system in a compensatory effort to scavenge polyamines from their environment. nih.gov This upregulation leads to increased uptake of polyamine analogs. Preclinical studies in rats have demonstrated this phenomenon, showing that pretreatment with DFMO significantly increased the prostate-to-muscle and prostate-to-blood uptake ratios of N-3-[18F]fluoropropylputrescine. nih.gov This indicates that PET imaging with this tracer can non-invasively confirm the biological activity of polyamine synthesis inhibitors, providing a valuable pharmacodynamic biomarker.

Evaluating Therapeutic Efficacy in Animal Tumor Models

The evaluation of new cancer treatments relies heavily on the use of animal tumor models that accurately reflect human disease. anilocus.com Non-invasive imaging techniques that can quantitatively assess tumor response to therapy are critical for these preclinical evaluations. nih.gov

N-3-[18F]fluoropropylputrescine has shown potential as a PET imaging agent for tumors with high polyamine turnover, such as prostate cancer. nih.gov In animal models, the uptake of N-3-[18F]fluoropropylputrescine in tumors can be measured and tracked over time. A successful therapeutic intervention that halts tumor growth or induces cell death would be expected to lead to a decrease in the tumor's demand for polyamines and, consequently, a reduction in tracer uptake. By performing serial PET scans on tumor-bearing animals undergoing treatment, researchers can quantitatively measure changes in N-3-[18F]fluoropropylputrescine accumulation. This provides a longitudinal assessment of therapeutic efficacy, allowing for the early determination of treatment response or failure. anilocus.com

Table 2: Effect of Polyamine Pathway Modulation on N-3-[18F]fluoropropylputrescine Uptake Ratios in Rats

| Treatment Group | Prostate-to-Muscle Ratio | Prostate-to-Blood Ratio |

| Control | Standard Uptake | Standard Uptake |

| Pretreated with DFMO and Dihydrotestosterone (B1667394) Propionate (B1217596) | Significantly Increased | Significantly Increased |

| Data derived from in vivo biodistribution studies in mature male rats, demonstrating the principle of using the tracer to detect compensatory upregulation of polyamine transport. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for N-3-Fluoropropylputrescine, and how can purity and radiochemical yield be optimized?

- Methodological Answer: The synthesis involves nucleophilic fluorination using [18F]fluoride, with radiochemical yields of 7-10% (end-of-synthesis) and specific activity >1.1 Ci/µmol . To optimize yield, ensure anhydrous conditions during fluorination and use high-purity precursors. Characterization via HPLC with radiometric detection is critical for assessing purity. For reproducibility, document reaction parameters (e.g., temperature, time) and validate using reference standards.

Q. How is in vivo biodistribution of this compound evaluated in preclinical models?

- Methodological Answer: Biodistribution studies in mature male rats showed high prostate uptake (target-to-muscle ratio: 5.2; target-to-blood ratio: 3.1 at 1 hr post-injection) . Key steps include:

- Administering the radiolabeled compound intravenously.

- Sacrificing animals at predefined timepoints.

- Dissecting organs for gamma-counting to quantify uptake.

- Normalizing data to organ weight and injected dose.

Q. What analytical techniques are essential for characterizing this compound’s chemical and radiochemical stability?

- Methodological Answer: Use HPLC with UV/radiometric detectors to monitor stability under varying conditions (e.g., pH, temperature). For structural confirmation, employ mass spectrometry (MS) and nuclear magnetic resonance (NMR). Radiochemical purity should exceed 95%, validated via radio-TLC .

Advanced Research Questions

Q. How can target specificity of this compound be enhanced in prostate imaging?

- Methodological Answer: Pretreatment with α-difluoromethylornithine (DFMO) and dihydrotestosterone propionate in rats increased prostate-to-muscle ratios by 40% . To replicate:

- Design experiments with hormone-modulated animal models.

- Compare uptake in treated vs. untreated cohorts.

- Use autoradiography to validate spatial distribution in tissue sections.

Q. What experimental strategies address discrepancies in biodistribution data across studies?

- Methodological Answer: Variability may arise from differences in animal strain, hormone status, or dosing. Mitigate by:

- Standardizing animal housing conditions (e.g., diet, light cycles).

- Including positive controls (e.g., known prostate-binding agents).

- Applying statistical models (e.g., ANOVA with post-hoc tests) to isolate confounding variables .

Q. How can the pharmacokinetic profile of this compound be improved for clinical translation?

- Methodological Answer: Modify the putrescine backbone to reduce off-target binding. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.